molecular formula C18H22ClNO B1389236 N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine CAS No. 1040684-55-6

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine

Cat. No.: B1389236
CAS No.: 1040684-55-6
M. Wt: 303.8 g/mol
InChI Key: SAUVEBVPHLEDTL-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorobenzyl group, a methylphenoxy group, and a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable amine under basic conditions to form the chlorobenzyl intermediate.

    Coupling with Methylphenoxy Butanamine: The chlorobenzyl intermediate is then coupled with 2-(3-methylphenoxy)-1-butanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: New derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-2-(4-methylphenoxy)-1-butanamine: Similar structure but with a different position of the methyl group.

    N-(2-Chlorobenzyl)-2-(3-ethylphenoxy)-1-butanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(2-Chlorobenzyl)-2-(3-methylphenoxy)-1-butanamine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chlorobenzyl and methylphenoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-methylphenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-3-16(21-17-9-6-7-14(2)11-17)13-20-12-15-8-4-5-10-18(15)19/h4-11,16,20H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVEBVPHLEDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1Cl)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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